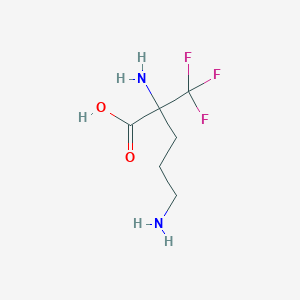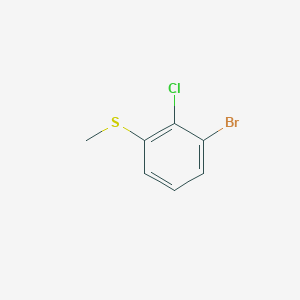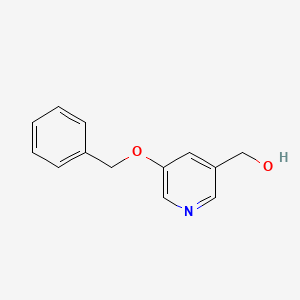
1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound It is characterized by a dioxaborolane ring structure with a methoxy-naphthalenyl substituent and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid derivative with a diol. One common method is the condensation of 2-(1-methoxy-2-naphthalenyl)boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves to facilitate the removal of water and drive the equilibrium towards the formation of the dioxaborolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron atom to a borane or borohydride species.
Substitution: The methoxy group and the naphthalenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane or borohydride species.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- depends on its specific application. In organic synthesis, it can act as a Lewis acid, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In BNCT, the compound delivers boron atoms to cancer cells, which are then irradiated with neutrons to produce high-energy alpha particles that selectively destroy the cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 1,3,2-Dioxaborolane, 2-(phenyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)-4,4,5,5-tetramethyl-
Comparison: 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- is unique due to the presence of the methoxy-naphthalenyl substituent, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of reactions it can undergo compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(1-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-11-10-12-8-6-7-9-13(12)15(14)19-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUQGZJTKOOZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














